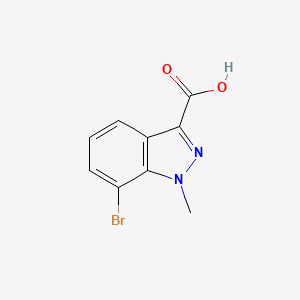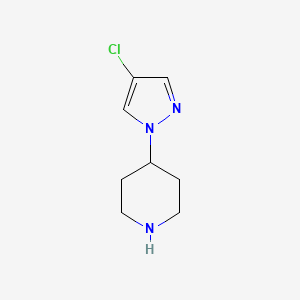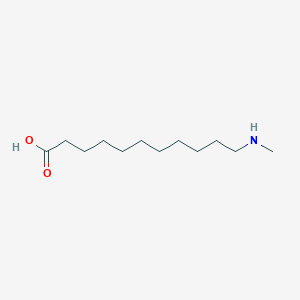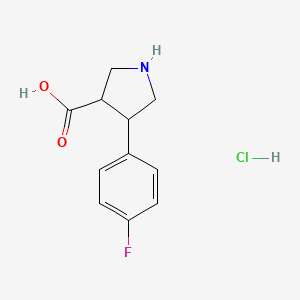
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 2-ethyl-6-methylphenylamine with glyoxal in the presence of hydrochloric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion in the compound can be substituted with other anions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Silver nitrate, sodium iodide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the imidazolium salt.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New imidazolium salts with different anions.
Applications De Recherche Scientifique
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2-methylphenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(2-ethylphenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(2,6-dimethylphenyl)-1H-imidazol-3-ium chloride
Uniqueness
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H25ClN2 |
|---|---|
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
1,3-bis(2-ethyl-6-methylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C21H25N2.ClH/c1-5-18-11-7-9-16(3)20(18)22-13-14-23(15-22)21-17(4)10-8-12-19(21)6-2;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IZAMZJOWAFMMCG-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=CC(=C1N2C=C[N+](=C2)C3=C(C=CC=C3CC)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)



![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)

![2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)

![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)

